
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-2-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-2-ylmethyl)ethanamine is a complex organic compound that features a tetrazole ring, a phenyl group, and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-2-ylmethyl)ethanamine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of an azide with a nitrile.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides.
Formation of the Pyridine Moiety: The pyridine moiety is synthesized separately and then attached to the tetrazole ring through a sulfanyl linkage.
Final Assembly: The final compound is assembled by linking the pyridine moiety to the tetrazole ring via an ethanamine bridge.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-2-ylmethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phenyl halides, pyridine derivatives, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazole and phenyl groups.
Reduction: Reduced forms of the tetrazole and pyridine moieties.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-2-ylmethyl)ethanamine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, modulating their activity. The phenyl and pyridine moieties contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(thiophen-3-ylmethyl)ethanamine
- 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trimethoxybenzyl)ethanamine
- 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanol
Uniqueness
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-2-ylmethyl)ethanamine is unique due to its combination of a tetrazole ring, phenyl group, and pyridine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C15H16N6S |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C15H16N6S/c1-2-7-14(8-3-1)21-15(18-19-20-21)22-11-10-16-12-13-6-4-5-9-17-13/h1-9,16H,10-12H2 |
Clave InChI |
SZPFREDZFDCGKY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC=CC=N3 |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


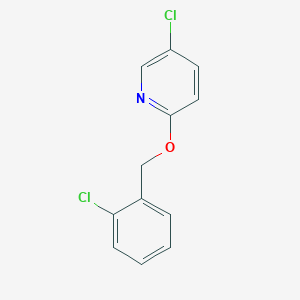
![Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275724.png)
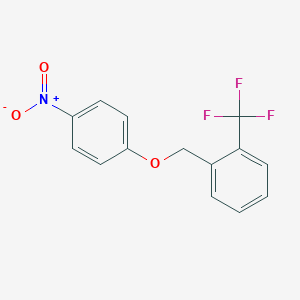
![1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275730.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275731.png)
![1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275732.png)
![1-Bromo-4-nitro-2-{[2-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275733.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275734.png)
![2-Bromo-1-[(3-methoxybenzyl)oxy]-4-nitrobenzene](/img/structure/B275736.png)
![1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene](/img/structure/B275739.png)
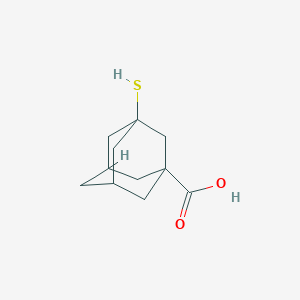
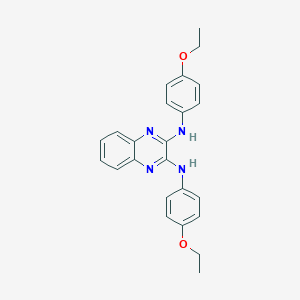
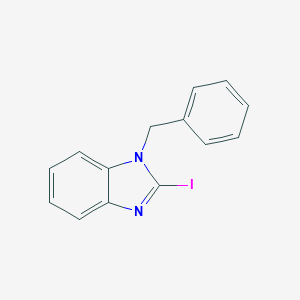
![1-Chloro-3-[(4-nitrophenoxy)methyl]benzene](/img/structure/B275746.png)
